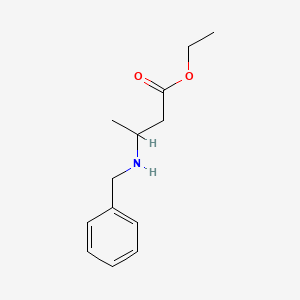

Ethyl 3-(benzylamino)butanoate

Vue d'ensemble

Description

Ethyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C13H19NO2 It is an ester derivative that features a benzylamino group attached to the butanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-(benzylamino)butanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the desired purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzylamine, thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Primary amines, secondary amines

Substitution: Various substituted esters and amides

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent : Ethyl 3-(benzylamino)butanoate is primarily utilized as a reagent in organic synthesis. It acts as a nucleophile, participating in substitution and addition reactions that are crucial for constructing diverse organic compounds. This capability is particularly significant in the synthesis of β-agonist prodrugs, which are designed for therapeutic applications such as treating psoriasis.

Pharmaceutical Development

Intermediate for Drug Synthesis : The compound serves as an important intermediate in the production of various pharmaceuticals, including insecticides and orexin-2 receptor antagonists. Its structural properties allow it to interact effectively with biological targets, making it relevant in drug development processes. Research has shown its utility in synthesizing novel insecticides, indicating its potential impact on agricultural chemistry .

Peptide Synthesis

Application in Biochemistry : this compound is employed in solution-phase peptide synthesis due to its stability and reactivity. This application is essential for developing new peptide-based therapeutics, which are increasingly important in modern medicine.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it can be compared with several structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(benzyl-acetamino)butanoate | Contains an acetyl group | Increased reactivity due to acetyl substitution |

| N-Benzyl-beta-alanine ethyl ester | Lacks the propanoate structure | Different biological activity profile |

| Ethyl 3-amino-3-phenylpropanoate | Contains a phenyl group | Potentially different pharmacological properties |

| Ethyl 3-(benzylamino)-3-methylbutanoate | Methyl substitution on the propanoate | Variations in steric hindrance affecting reactivity |

| trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | Pyrrolidine ring structure | Unique cyclic structure influencing reactivity |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across various applications:

- Synthesis of β-Agonist Prodrugs : Research demonstrated its utility in synthesizing β-agonist prodrugs aimed at treating psoriasis, showcasing its role in pharmaceutical chemistry.

- Development of Insecticides : The compound has been identified as an intermediate for synthesizing novel insecticides, reflecting its potential impact on agricultural chemistry.

- Peptide-Based Therapeutics : Its application in peptide synthesis has been explored, indicating promising avenues for developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of ethyl 3-(benzylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzylamino moiety, which can then interact with biological targets. The pathways involved may include nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that further react to produce the final products.

Comparaison Avec Des Composés Similaires

Ethyl 3-(benzylamino)butanoate can be compared with other similar compounds, such as:

Ethyl 3-(methylamino)butanoate: This compound has a methylamino group instead of a benzylamino group, which may result in different reactivity and biological activity.

Ethyl 3-(phenylamino)butanoate:

Ethyl 3-(dimethylamino)butanoate: The dimethylamino group can affect the compound’s solubility and reactivity compared to the benzylamino derivative.

Uniqueness: this compound is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

Ethyl 3-(benzylamino)butanoate is an organic compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. Its structure includes an ethyl ester group and a benzylamino moiety, which are crucial for its reactivity and biological interactions. The compound can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with benzylamine, typically catalyzed by acids such as acetic or sulfuric acid.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.30 g/mol |

| Functional Groups | Ethyl ester, benzylamino |

| Common Synthesis Method | Reaction of ethyl acetoacetate with benzylamine |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group may undergo hydrolysis, releasing the active benzylamino moiety that can engage in various biological processes. This interaction can lead to nucleophilic attacks on target molecules, facilitating enzymatic reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a study on carbazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structurally similar compounds could exhibit comparable effects . Although specific data on this compound's antimicrobial activity is limited, its structural features suggest potential efficacy against drug-resistant strains.

Toxicity and Safety

Toxicity assessments are crucial for understanding the safety profile of this compound. While direct studies on this compound are scarce, related compounds have shown varying degrees of cytotoxicity. For example, some derivatives exhibited slight hemolytic effects on red blood cells while demonstrating antimicrobial properties . Further research is necessary to evaluate the toxicity of this compound specifically.

Comparative Analysis

This compound can be compared with several similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-(methylamino)butanoate | Methylamino derivative | Different reactivity due to methyl group |

| Ethyl 3-(phenylamino)butanoate | Phenylamino derivative | Potentially altered pharmacokinetics |

| Ethyl 4-(benzylamino)butanoate | Structural isomer | Variation in the position of the benzylamino group |

The presence of the benzylamino group in this compound imparts distinct chemical properties that may enhance its biological activity compared to its analogs. Its unique structure makes it a valuable candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What efficient synthetic routes are available for Ethyl 3-(benzylamino)butanoate in academic laboratories?

- Methodological Answer : Two primary approaches are documented:

- Continuous Flow Chemo-Enzymatic Synthesis : A solvent-free method combines a thermal aza-Michael addition (80°C) of benzylamine and trans-ethylcrotonate to form racemic this compound, followed by kinetic resolution using Novozym 435 at 60°C. This achieves enantiopure (S)-isomer production with a space-time yield of 1 kg L⁻¹ day⁻¹ .

- TCCA-Catalyzed Condensation : Trichloroisocyanuric acid (TCCA, 2 mol%) accelerates the reaction between ethyl acetoacetate and benzylamine in acetonitrile under ice bath conditions, achieving >95% conversion within 15 minutes. React IR (1647 cm⁻¹ for C-N bond formation) monitors progress .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR identify structural features (e.g., δH 2.54–3.57 ppm for methylene and methine protons) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 162.1 [M+1]⁺ for related β-amino esters) .

- Infrared Spectroscopy (IR) : Peaks at 1647 cm⁻¹ (C-N stretching) and disappearance of 1752 cm⁻¹ (keto group) track reaction progress .

- Thin-Layer Chromatography (TLC) : Useful for monitoring intermediate steps (e.g., Rf = 0.57 in 10% ethyl acetate/hexanes) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Kinetic resolution using Novozym 435 in a packed-bed reactor selectively catalyzes the aminolysis of the (R)-enantiomer from racemic this compound. Excess benzylamine drives the reaction, yielding (S)-48 with >99% enantiomeric excess (ee). Separating enzymatic and non-enzymatic steps prevents unwanted side reactions .

Q. What strategies optimize reaction conditions to maximize yield?

- Methodological Answer :

- Catalyst Screening : TCCA enhances conversion rates (from <50% to >95%) by stabilizing intermediates .

- Solvent-Free Systems : Eliminating solvents improves space-time yields (1 kg L⁻¹ day⁻¹) and simplifies downstream purification .

- Temperature Control : Lower temperatures (e.g., ice baths) minimize side reactions in TCCA-catalyzed systems .

Q. How can researchers resolve discrepancies in catalytic efficiency across studies?

- Methodological Answer : Systematically compare reaction parameters:

- Catalyst Type : Novozym 435 (enzymatic) vs. TCCA (chemical). Enzymatic methods favor enantiopurity, while TCCA accelerates rate.

- Reactor Design : Continuous flow (e.g., plug-flow reactors) improves reproducibility compared to batch processes .

- Substrate Ratios : Excess benzylamine (2–3 eq.) ensures complete conversion in kinetic resolutions .

Q. What strategies mitigate unwanted aminolysis during synthesis?

- Methodological Answer :

- Stepwise Reactor Separation : Isolate the aza-Michael addition (80°C) from enzymatic resolution (60°C) to prevent Novozym 435 from catalyzing aminolysis of starting materials .

- Catalyst Poisoning Studies : Add inhibitors (e.g., EDTA) to identify metal-dependent side reactions.

Q. What challenges arise when scaling up continuous flow synthesis?

- Methodological Answer : Key considerations include:

- Residence Time Adjustment : Ensure complete conversion in plug-flow reactors by optimizing flow rates.

- Catalyst Stability : Novozym 435 retains activity over multiple cycles but requires periodic regeneration .

- Temperature Gradients : Uniform heating/cooling prevents hotspots in large-scale reactors.

Q. Data Contradiction Analysis

Q. How to interpret conflicting data on solvent-free vs. solvent-based synthesis?

- Methodological Answer :

- Solvent-Free Advantages : Higher space-time yields and reduced waste .

- Solvent-Based Flexibility : Polar solvents (e.g., acetonitrile) improve solubility for TCCA-catalyzed reactions but lower throughput .

- Recommendation : Use solvent-free systems for scale-up and solvent-based methods for mechanistic studies.

Q. Methodological Tables

Propriétés

IUPAC Name |

ethyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQQNDKUFOZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284761 | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-80-4 | |

| Record name | NSC38818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.